Cyclohexanone, 2-[(trimethylsilyl)methyl]-
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Overview
Description
Cyclohexanone, 2-[(trimethylsilyl)methyl]- is an organic compound with the molecular formula C10H20OSi. It is a derivative of cyclohexanone, where a trimethylsilyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(trimethylsilyl)methyl]- typically involves the reaction of cyclohexanone with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclohexanone+Trimethylsilylmethyl chlorideNaHCyclohexanone, 2-[(trimethylsilyl)methyl]-
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the removal of the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclohexanone, 2-[(trimethylsilyl)methyl]- is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclohexanone, 2-[(trimethylsilyl)methyl]- exerts its effects involves interactions with various molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The ketone group is a key functional site for nucleophilic addition and other transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-methyl-: This compound has a methyl group instead of a trimethylsilyl group.
Cyclohexanone: The parent compound without any substituents on the ring.
2-Trimethylsilyl-3-methyl-cyclohexenone: A related compound with a different substitution pattern.
Uniqueness
Cyclohexanone, 2-[(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
75142-63-1 |
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Molecular Formula |
C10H20OSi |
Molecular Weight |
184.35 g/mol |
IUPAC Name |
2-(trimethylsilylmethyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H20OSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h9H,4-8H2,1-3H3 |
InChI Key |
HALPZTJLWJQDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1CCCCC1=O |
Origin of Product |
United States |
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